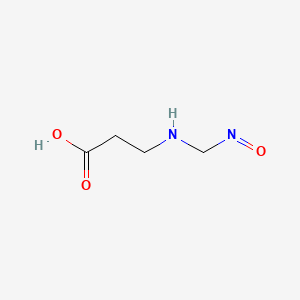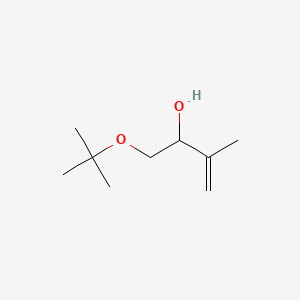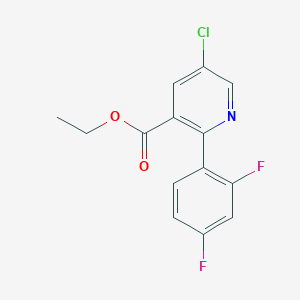
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride is a chemical compound with the molecular formula C16H13ClN4S It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a phenylthio group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Introduction of the Chloro and Phenylthio Groups: The chloro and phenylthio groups are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the phenylthio group can be introduced using thiophenol in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chloro-7-(methylthio)isoquinolin-1-yl)guanidine: This compound has a methylthio group instead of a phenylthio group, which may affect its reactivity and applications.
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)urea: This compound has a urea group instead of a guanidine group, which may influence its biological activity and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H14Cl2N4S |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
2-(4-chloro-7-phenylsulfanylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C16H13ClN4S.ClH/c17-14-9-20-15(21-16(18)19)13-8-11(6-7-12(13)14)22-10-4-2-1-3-5-10;/h1-9H,(H4,18,19,20,21);1H |
InChI-Schlüssel |
OGHWZYHDRWFGPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















